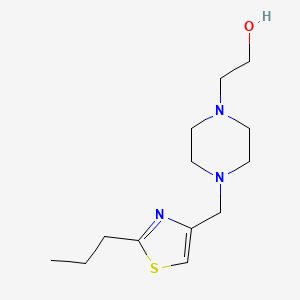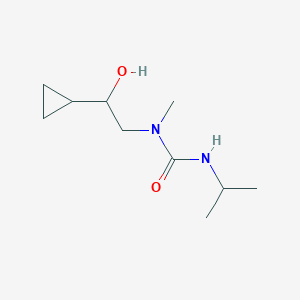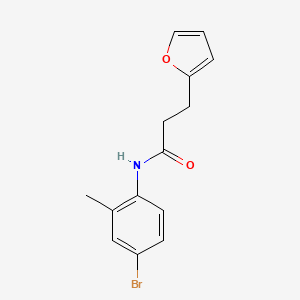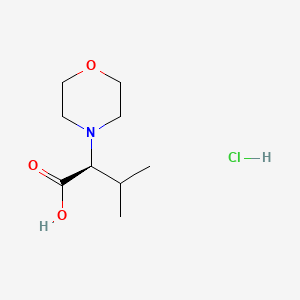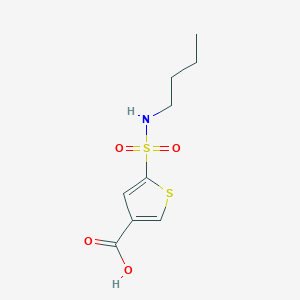
5-(n-Butylsulfamoyl)thiophene-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 5-(n-Butylsulfamoyl)thiophene-3-carboxylic acid, often involves condensation reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and thioglycolic acid derivatives under basic conditions .
Industrial Production Methods
Industrial production of thiophene derivatives may utilize metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, which employs palladium catalysts and organoboron reagents . These methods are favored for their efficiency and functional group tolerance .
化学反応の分析
Types of Reactions
5-(n-Butylsulfamoyl)thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the sulfonamide group.
Substitution: Electrophilic substitution on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced sulfonamide derivatives.
Substitution: Halogenated thiophene derivatives.
科学的研究の応用
5-(n-Butylsulfamoyl)thiophene-3-carboxylic acid has several applications in scientific research:
作用機序
The mechanism of action of 5-(n-Butylsulfamoyl)thiophene-3-carboxylic acid involves interactions with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions with aromatic residues . These interactions can modulate the activity of biological pathways, leading to various pharmacological effects .
類似化合物との比較
Similar Compounds
- Thiophene-2-carboxylic acid
- Thiophene-3-carboxylic acid
- 2-Aminothiophene derivatives
Uniqueness
5-(n-Butylsulfamoyl)thiophene-3-carboxylic acid is unique due to the presence of the n-butylsulfamoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and ability to interact with biological targets compared to other thiophene derivatives .
特性
分子式 |
C9H13NO4S2 |
|---|---|
分子量 |
263.3 g/mol |
IUPAC名 |
5-(butylsulfamoyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C9H13NO4S2/c1-2-3-4-10-16(13,14)8-5-7(6-15-8)9(11)12/h5-6,10H,2-4H2,1H3,(H,11,12) |
InChIキー |
GEHJTTNMPUNCMX-UHFFFAOYSA-N |
正規SMILES |
CCCCNS(=O)(=O)C1=CC(=CS1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-([1,1'-Biphenyl]-4-yl)-4-amino-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B14900946.png)
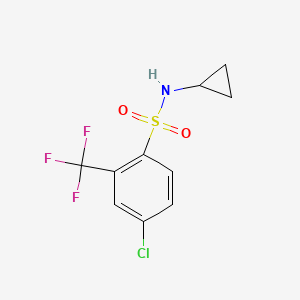
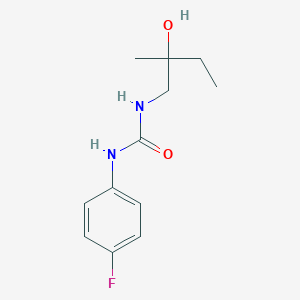
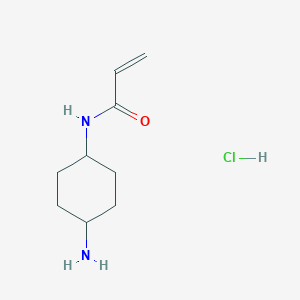
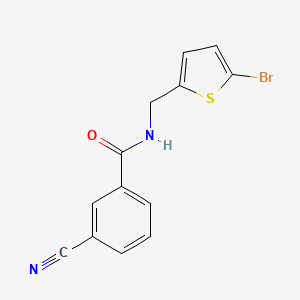
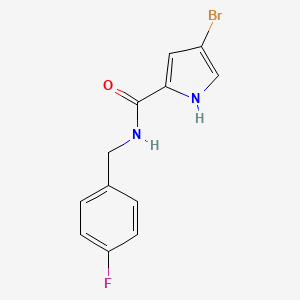
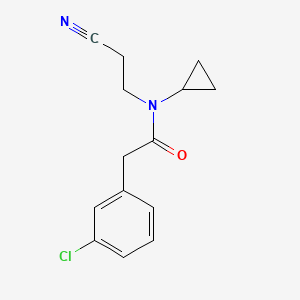
![3-Ethyl-5-imino-1,7-dimethyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile](/img/structure/B14900988.png)
